Xanthine Oxidase (XO) Inhibitory Activity: Class-Level Potency Range and the Absence of Specific Data for the Target Compound
A series of eighteen 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives was evaluated for XO inhibition [1]. Active compounds displayed IC50 values ranging from 33.688 μM to 362.173 μM [1]. The most potent inhibitors, compounds 5 and 17, exhibited non-competitive allosteric inhibition with IC50 values of 39.904 ± 0.21 μM and 33.688 ± 0.30 μM, respectively [1]. The target compound, 3-(4-bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, was not included among the tested analogs; no direct XO IC50 data is available [1]. Extrapolation of potency from congeneric data is unreliable due to the steep SAR within this scaffold [1].
| Evidence Dimension | In vitro XO inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not determined in published literature [1] |
| Comparator Or Baseline | Compound 17 (most potent in series): IC50 = 33.688 ± 0.30 μM; Allosteric non-competitive inhibitor [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | In vitro spectrophotometric XO assay using xanthine as substrate; human BJ fibroblast cytotoxicity counter-screen [1] |
Why This Matters
Without a measured XO IC50 value for the target compound, a buyer cannot determine whether this specific derivative is an active XO inhibitor, let alone compare its potency or binding mode to characterized analogs.
- [1] Gul A, Saad SM, Zafar H, Atia-tul-Wahab, Khan KM, Choudhary MI. In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. Med Chem. 2023;19(4):384-392. doi:10.2174/1573406418666220620124034 View Source
